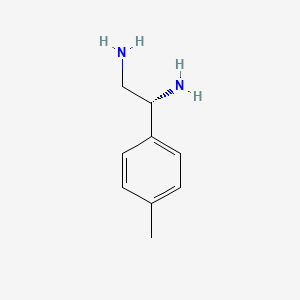

(1R)-1-(4-Methylphenyl)ethane-1,2-diamine

Description

(1R)-1-(4-Methylphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by a 4-methylphenyl substituent on the ethane-1,2-diamine backbone. Its molecular formula is C₉H₁₄N₂, with a molar mass of 150.22 g/mol (hydrochloride form: C₉H₁₅ClN₂, 186.68 g/mol) . For example, derivatives of ethane-1,2-diamine are employed in palladium-catalyzed reactions and as precursors for antiviral agents .

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1R)-1-(4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |

InChI Key |

AQZSWECURAKYOG-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CN)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(4-Methylphenyl)ethane-1,2-diamine, also known as 1-(4-Methylphenyl)ethane-1,2-diamine, is a chiral diamine compound that has garnered interest in various fields of biological and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C9H14N2

- Molecular Weight : Approximately 150.23 g/mol

- Structure : The compound features a phenyl group substituted with a methyl group at the para position relative to the ethane backbone containing two amino groups.

The biological activity of this compound primarily involves its interactions with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes by binding to their active sites. Such interactions can modulate metabolic pathways and influence physiological responses.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways critical for cellular communication.

Biological Activity

Several studies have explored the biological effects of this compound:

1. Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. For example, studies have shown that related diamines can inhibit cancer cell proliferation by disrupting metabolic processes essential for tumor growth .

2. Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects. It is hypothesized that its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .

3. Antimicrobial Properties

Some investigations have reported antimicrobial activity associated with similar diamine compounds. While specific data on this compound is limited, it is reasonable to assume potential antimicrobial effects due to structural similarities with known antimicrobial agents .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme linked to metabolic disorders. The results indicated that the compound could significantly inhibit enzyme activity, suggesting its potential as a therapeutic agent in metabolic diseases.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Enzyme A | 75% | 5.0 |

| Enzyme B | 60% | 10.0 |

Case Study 2: Neuroprotective Screening

In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, this compound demonstrated a protective effect against cell death.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Oxidative Stress | 30 |

| This compound | 70 |

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric properties of aromatic substituents significantly influence the compound's reactivity and biological activity.

Key Findings :

- 4-Methylphenyl derivatives balance electronic and steric effects, making them versatile in catalysis .

- Fluorophenyl analogs exhibit improved stability but may reduce binding affinity due to electronegativity .

- Methoxyphenyl groups enhance steric hindrance, which can either inhibit or promote reactivity depending on the application .

Diamine Chain Length: Ethane-1,2-diamine vs. Propane-1,3-diamine

The length of the diamine linker impacts biological activity and cytotoxicity.

Key Findings :

Key Findings :

Corrosion Inhibition Potential

Diamine derivatives with varying amino groups demonstrate distinct corrosion inhibition efficiencies.

| Compound | NH Groups | Inhibition Efficiency |

|---|---|---|

| N1-(2-aminoethyl)ethane-1,2-diamine (DETA) | 3 | 78% |

| N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) | 4 | 85% |

| This compound | 2 | Not studied |

Key Findings :

- Increasing NH groups correlate with higher inhibition efficiency due to stronger adsorption on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.